molecular formula C14H12F2N2O B2590121 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide CAS No. 2415469-91-7

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

Cat. No.: B2590121
CAS No.: 2415469-91-7
M. Wt: 262.26
InChI Key: QNIOSDFVZKIJMI-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms and a carboxamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of fluorine atoms and the carboxamide group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, while the carboxamide group facilitates binding to proteins and enzymes. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
  • 5-fluoro-N-(oxan-4-yl)pyridin-2-amine

Uniqueness

Compared to similar compounds, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide stands out due to its dual fluorine substitution, which enhances its chemical stability and reactivity. This unique feature makes it particularly valuable in applications requiring high precision and efficiency.

Properties

IUPAC Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOSDFVZKIJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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